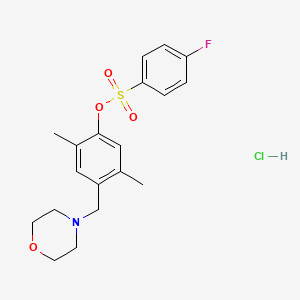

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride

Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride is a synthetic organic compound featuring a benzenesulfonate ester core substituted with a fluorine atom at the para position. The molecule also contains a morpholinomethyl group and two methyl substituents on the aromatic ring. Its structural complexity arises from the combination of electron-withdrawing (sulfonate, fluorine) and electron-donating (morpholine, methyl) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-fluorobenzenesulfonate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADUEXWMCLEAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C)CN3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride typically involves multiple steps:

Formation of the Core Structure: The initial step involves the alkylation of 2,5-dimethylphenol with morpholine in the presence of a suitable base, such as sodium hydride, to form 2,5-dimethyl-4-(morpholinomethyl)phenol.

Sulfonation: The phenolic compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to yield 2,5-dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate.

Hydrochloride Formation: Finally, the sulfonate ester is treated with hydrochloric acid to produce the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

Pharmacological Research

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride has been studied for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.

- GABA-A Receptor Modulation : The compound's ability to modulate the GABA-A receptor has been investigated. Research indicates that structural modifications around the phenyl ring can significantly affect binding affinity and efficacy at this receptor, making it a candidate for anxiety and sleep disorder treatments .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The sulfonate group may enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Medicinal Chemistry

The compound serves as a scaffold for developing new drugs. Its morpholinomethyl group can be modified to create analogs with enhanced pharmacological profiles.

- Synthesis of Analog Compounds : Researchers have synthesized various analogs of this compound to evaluate their biological activities. Modifications include changes to the fluorine substituent and alterations in the sulfonate moiety, which have been shown to affect metabolic stability and activity .

Material Science

In addition to its biological applications, this compound is being explored for use in material science.

- Polymer Chemistry : The sulfonate group can be utilized in synthesizing sulfonated polymers, which are important for applications in ion exchange membranes and fuel cells. The incorporation of this compound into polymer matrices may enhance conductivity and mechanical properties .

Case Study 1: GABA-A Receptor Studies

A study published in Molecular Pharmacology investigated the binding affinity of various compounds at the GABA-A receptor. The results indicated that modifications to the morpholinomethyl group significantly influenced receptor interaction, highlighting the importance of structural design in drug development .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of sulfonated compounds, this compound was found to induce apoptosis in several cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production .

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with biological molecules. The morpholinomethyl group enhances its solubility and facilitates its binding to target proteins, while the fluorobenzenesulfonate moiety provides a reactive site for further chemical modifications. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is closely related to two analogs documented in the literature:

- 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride (CAS 116529-31-8): Chlorine replaces fluorine in the benzenesulfonate group.

- 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate hydrochloride (CAS 1049749-92-9): A benzoate ester replaces the sulfonate group, with chlorine as the substituent.

Table 1: Molecular and Physical Properties

Electronic and Reactivity Differences

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine.

- Sulfonate vs. Benzoate Esters : Sulfonate esters (as in the target compound) are stronger leaving groups than benzoate esters due to the stability of the sulfonic acid conjugate base. This makes the target compound more reactive in hydrolysis or substitution reactions compared to the chlorobenzoate analog .

Biological Activity

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride (CAS: 1049730-54-2) is a synthetic compound characterized by its complex structure, which includes a morpholinomethyl group and a fluorinated benzenesulfonate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

- Molecular Formula : C19H23ClFNO4S

- Molar Mass : 415.9 g/mol

- Purity : Typically >90% in commercial preparations .

Preliminary studies indicate that this compound may act as a protein kinase inhibitor , which plays a crucial role in regulating various cellular processes such as growth and metabolism. The inhibition of protein kinases is significant in the context of cancer therapy, where aberrant kinase activity is often implicated.

Enzyme Inhibition

The compound's unique functional groups suggest it may inhibit specific enzymes involved in metabolic pathways. For example, interactions with protein kinases could lead to altered signaling pathways, making it a candidate for further investigation in therapeutic contexts.

Case Studies and Research Findings

-

In Vitro Studies :

- Initial assays indicated that the compound demonstrates moderate inhibition against certain kinases involved in cell proliferation.

- Further studies are required to elucidate the specific kinases affected and the resulting biological consequences.

- Toxicological Assessments :

-

Comparative Analysis :

A comparative analysis with structurally similar compounds reveals the following:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethyl-4-(morpholinomethyl)phenol | Similar morpholinomethyl substitution | Lacks sulfonate group |

| 4-Fluorobenzenesulfonamide | Contains sulfonamide instead of sulfonate | Different functional group |

| N-(2-(morpholinomethyl)phenyl)acetamide | Acetamide instead of sulfonate | Focused on amide bond interactions |

This comparison highlights the unique aspects of this compound that could influence its biological activity.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride?

- Answer: For structural elucidation, employ single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement). This software is robust for resolving hydrogen bonding, torsion angles, and sulfonate group geometry . Complementary techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., morpholinomethyl and fluorobenzenesulfonate groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Key Considerations: Ensure purity via HPLC prior to crystallization. For analogs (e.g., 4-chloro derivatives), PubChem and CAS Common Chemistry provide structural benchmarks .

Q. How can researchers validate the synthetic pathway for this compound to ensure reproducibility?

- Answer: Follow a stepwise protocol:

Sulfonation: React 4-fluorobenzenesulfonyl chloride with the phenolic intermediate under basic conditions.

Morpholinomethylation: Introduce the morpholine moiety via Mannich reaction or nucleophilic substitution.

Hydrochloride Salt Formation: Precipitate the final product using HCl in anhydrous ether.

- Quality Control: Monitor reactions via TLC and confirm intermediates via FT-IR (e.g., sulfonate S=O stretching at ~1350–1200 cm⁻¹). Cross-validate yields with elemental analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinities be resolved?

- Answer: Discrepancies in receptor studies often arise from methodological differences . For example:

- Hybrid Modeling: Combine computational (e.g., QSAR) and wet-lab (e.g., heterologous receptor expression) approaches to reconcile non-overlapping chemical feature clusters .

- Parameter Validation: Cross-check computational predictions (e.g., docking scores) against experimental IC₅₀ values for fluorobenzenesulfonate derivatives.

- Case Study: Haddad et al. (2008b) demonstrated that receptor-specific tuning (e.g., single-receptor vs. multi-receptor assays) significantly impacts binding profiles .

Q. What challenges arise in computational modeling of this compound’s pharmacokinetic properties?

- Answer: Key challenges include:

- Solubility Prediction: The hydrochloride salt and sulfonate group complicate logP/logD calculations. Use Abraham solvation parameters with corrections for ionic interactions.

- Metabolic Stability: Morpholinomethyl groups may undergo oxidative metabolism; employ CYP450 isoform-specific docking studies.

- Methodological Solutions:

- Hybrid QM/MM: Simulate sulfonate hydrolysis pathways under physiological pH.

- Machine Learning: Train models on fluorinated benzenesulfonate analogs to predict clearance rates .

Q. How do crystallographic data inform the design of derivatives with enhanced bioactivity?

- Answer: SCXRD-derived parameters (e.g., bond lengths, dihedral angles) guide structural modifications:

- Sulfonate Geometry: Optimize hydrogen bonding with target proteins by adjusting sulfonate group orientation.

- Morpholine Flexibility: Introduce substituents to restrict conformational freedom, improving binding entropy.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Answer: Apply a multi-method validation framework :

Assay Conditions: Compare buffer pH, temperature, and co-solvents (e.g., DMSO% variations alter solubility).

Receptor Heterogeneity: Test activity across orthologs (e.g., human vs. murine receptors).

Statistical Robustness: Use bootstrapping or Monte Carlo simulations to assess data variability .

- Case Study: Saito et al. (2009) resolved contradictions in odorant receptor responses by integrating data from 464 receptors, highlighting receptor diversity as a key factor .

Methodological Best Practices

Q. What strategies improve the reproducibility of pharmacological studies involving this compound?

- Answer:

- Standardized Protocols: Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times).

- Batch Consistency: Characterize multiple synthetic batches via DSC (differential scanning calorimetry) to confirm polymorphic stability.

- Open Data: Share raw crystallographic data (e.g., CIF files) in repositories like Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.